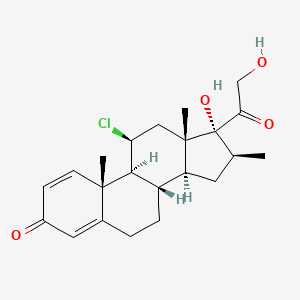
11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. This compound is part of the glucocorticoid class of steroids, which are commonly used in the treatment of various inflammatory and autoimmune conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- typically involves multiple steps starting from simpler steroid precursors. One common method involves the microbial transformation of phytosterols into intermediate compounds, which are then chemically modified through a series of reactions including hydrolysis, decarboxylation, rearrangement, dehydration, and dehydrogenation .
Industrial Production Methods
Industrial production of this compound often employs a combination of microbial and chemical processes to achieve high yields and purity. The microbial process involves the use of engineered strains of Mycolicibacterium neoaurum to convert phytosterols into intermediate compounds, which are then subjected to chemical reactions to produce the final product .
化学反応の分析
Types of Reactions
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.
科学的研究の応用
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins involved in these pathways .
類似化合物との比較
Similar Compounds
Betamethasone: Another synthetic corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Dexamethasone: A widely used corticosteroid with potent anti-inflammatory effects.
Prednisolone: A commonly used corticosteroid for treating various inflammatory and autoimmune conditions.
Uniqueness
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This compound is often preferred in certain clinical settings due to its potency and duration of action.
特性
CAS番号 |
25121-04-4 |
|---|---|
分子式 |
C22H29ClO4 |
分子量 |
392.9 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,16S,17R)-11-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,2)19(15)17(23)10-21(16,3)22(12,27)18(26)11-24/h6-7,9,12,15-17,19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1 |
InChIキー |
BMFNZMCBJPBGNF-JMDSDPCGSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


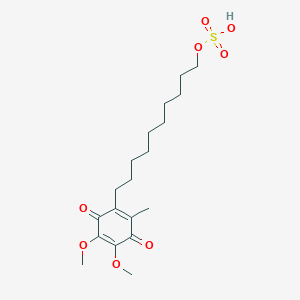
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)


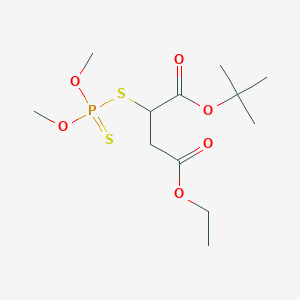
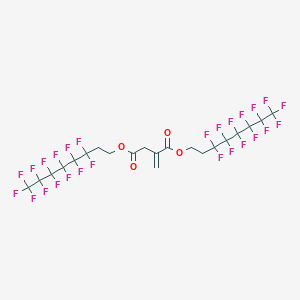
![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
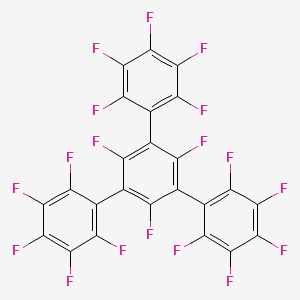
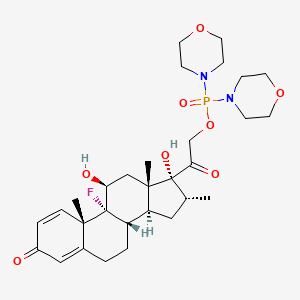

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
